5-(1,2,3,4-Tetrahydro-1-methyl-4-quinolinyl)-4(1H)-pyrimidinone
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Overview
Description
5-(1,2,3,4-Tetrahydro-1-methyl-4-quinolinyl)-4(1H)-pyrimidinone is a heterocyclic compound that features both quinoline and pyrimidinone moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3,4-Tetrahydro-1-methyl-4-quinolinyl)-4(1H)-pyrimidinone typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or other cyclization methods.
Pyrimidinone Formation: The pyrimidinone ring can be constructed via condensation reactions involving urea or its derivatives with appropriate diketones or aldehydes.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring.
Reduction: Reduction reactions could target the pyrimidinone moiety.
Substitution: Both the quinoline and pyrimidinone rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
5-(1,2,3,4-Tetrahydro-1-methyl-4-quinolinyl)-4(1H)-pyrimidinone may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine, used in antimalarial treatments.
Pyrimidinone Derivatives: Such as barbiturates, used as sedatives and anesthetics.
Uniqueness
The uniqueness of 5-(1,2,3,4-Tetrahydro-1-methyl-4-quinolinyl)-4(1H)-pyrimidinone lies in its combined quinoline and pyrimidinone structure, which may confer unique biological activities or chemical reactivity compared to compounds with only one of these moieties.
Properties
CAS No. |
153004-53-6 |
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Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
5-(1-methyl-3,4-dihydro-2H-quinolin-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H15N3O/c1-17-7-6-10(11-4-2-3-5-13(11)17)12-8-15-9-16-14(12)18/h2-5,8-10H,6-7H2,1H3,(H,15,16,18) |
InChI Key |
IDWBAAQXPFBBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)C3=CN=CNC3=O |
Origin of Product |
United States |
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